molecular formula C15H16N2O2 B11862449 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid

6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid

Cat. No.: B11862449
M. Wt: 256.30 g/mol
InChI Key: SJIITLKWSFNRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a cyano group at the 6-position, a pentan-3-yl group at the 1-position, and a carboxylic acid group at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the cyano and carboxylic acid groups. The pentan-3-yl group is then added through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, from inhibiting specific enzymes to altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylate: A closely related ester derivative.

    6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxamide: An amide derivative with similar structural features.

Uniqueness

6-cyano-1-(pentan-3-yl)-1H-indole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, pentan-3-yl substituent, and carboxylic acid functionality make it a versatile compound for various applications, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-cyano-1-pentan-3-ylindole-4-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-3-11(4-2)17-6-5-12-13(15(18)19)7-10(9-16)8-14(12)17/h5-8,11H,3-4H2,1-2H3,(H,18,19)

InChI Key

SJIITLKWSFNRKV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)O

Origin of Product

United States

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